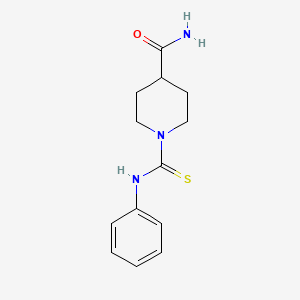

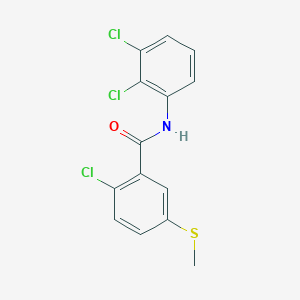

![molecular formula C14H18ClNO2 B5711845 1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)

1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine typically involves multiple steps, starting from basic building blocks like chlorophenol derivatives and piperidine. The process may include acetylation reactions, chlorination, and the use of acetyl chloride or related reagents for introducing the acetyl group. For instance, the synthesis of related piperidine derivatives often involves the formation of intermediates through reactions like esterification, followed by ring closure or substitution reactions to introduce the desired functional groups (Sogabe et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the stereochemistry of the chiral centers. NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are also crucial for determining the structure, including the identification of the acetyl and methylpiperidine groups (Xue et al., 2008).

Chemical Reactions and Properties

1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine, like its analogs, may undergo various chemical reactions, including nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles. The presence of the acetyl group also allows for acylation reactions, and the piperidine ring might engage in reactions typical for secondary amines, such as quaternization or alkylation (Berardi et al., 2003).

Physical Properties Analysis

The physical properties of such molecules, including melting point, boiling point, and solubility, are influenced by the molecular structure. For instance, the presence of the chlorophenoxy group and the acetyl group can affect the compound's polarity and hence its solubility in different solvents. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are useful techniques for studying the thermal properties of these compounds (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be predicted based on the functional groups present in the molecule. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group on the piperidine nitrogen can influence the compound's reactivity towards electrophiles and nucleophiles. Studies on related compounds can provide insights into the hydrolytic stability, susceptibility to oxidation, and potential for undergoing specific chemical transformations (Kilbourn et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes.

Mode of Action

1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine, also known as CBA, acts as a potent and selective inhibitor of TRPM4 . . By inhibiting TRPM4, CBA can modulate the flow of ions across the cell membrane, thereby affecting cellular functions.

Result of Action

The inhibition of TRPM4 by 1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine can lead to changes in cellular functions. For instance, it has been shown to rescue the functional expression of mutant A432T TRPM4 in cells . This suggests that CBA could potentially be used to treat conditions associated with dysfunctional TRPM4.

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDGMHUBFHSNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)